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Compound of Interest

Compound Name: Ont-093

Cat. No.: B1684371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and mechanism of action of OC 144-093 (also known as ONT-093), a potent and specific third-
generation, non-competitive inhibitor of P-glycoprotein (P-gp).[1][2][3] All quantitative data are
summarized in structured tables for ease of comparison, and detailed experimental
methodologies are provided for key cited experiments.

Chemical Structure and Identification

OC 144-093 is a substituted diarylimidazole.[4][5] Its chemical identity is defined by the
following identifiers:

Identifier Value

(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-
IUPAC Name yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-

isopropylaniline)

CAS Number 216227-54-2

Molecular Formula C32H38N4O
CCOC/C=Cl/clccc(ccl)c2nc(c(n2)c3ccc(cc3)NC

SMILES

(C)C)c4ccec(ccd)NC(C)C
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Physicochemical and Biological Properties

OC 144-093 exhibits specific physicochemical and biological properties that are critical to its

function as a P-glycoprotein inhibitor.

ble 1: Physicachemical ies of OC 144.09:

Property Value Source
Molecular Weight 494.67 g/mol

Appearance Light yellow to orange solid

Solubility Soluble in DMSO

Table 2: Biological and Pharmacokinetic Properties of

Property Value Species/System Source
Average ECso for Human cancer cell
0.032 uM (32 nM) _
MDR Reversal lines
Average Cytostatic )
>60 uM 15 different cell types
ICso
Oral Bioavailability >50% Rodents and Dogs
Major metabolite is )
i Human liver
Metabolism the O-deethylated )
microsomes

derivative

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of OC 144-093 is the potent and specific inhibition of P-
glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key contributor to
multidrug resistance (MDR) in cancer cells by actively effluxing a broad range of
chemotherapeutic agents. OC 144-093 reverses this resistance, thereby sensitizing cancer
cells to treatment.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

OC 144-093 has been shown to directly interact with P-gp, inhibiting its ATPase activity and
blocking the binding of other P-gp substrates, such as [®H]azidopine. Unlike some other P-gp
inhibitors, OC 144-093 does not significantly affect the pharmacokinetics of co-administered
drugs that are also P-gp substrates, such as paclitaxel, at therapeutic concentrations.

The interaction of OC 144-093 with P-gp does not appear to directly involve the modulation of
intracellular signaling pathways. Extensive research indicates a direct inhibitory action on the
transporter protein itself.
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Mechanism of OC 144-093 Action

Experimental Protocols
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This section provides an overview of the key experimental methodologies used to characterize
OC 144-093. For full, unabridged protocols, consulting the primary literature is recommended.

In Vitro Multidrug Resistance (MDR) Reversal Assay

This assay determines the concentration of OC 144-093 required to restore the sensitivity of
MDR cancer cells to a chemotherapeutic agent.

Principle: P-gp overexpressing MDR cells are resistant to certain chemotherapeutic drugs. A
successful P-gp inhibitor will block the efflux of the drug, leading to increased intracellular
concentration and cell death. Cell viability is typically measured using assays like the MTT or
Calcein AM assay.

General Protocol (MTT Assay):

o Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI/ADR-RES) and their drug-sensitive
parental cell line in 96-well plates at a predetermined optimal density. Allow cells to adhere
overnight.

o Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.qg.,
doxorubicin, paclitaxel) and OC 144-093 in culture medium.

o Treatment: Treat the cells with the chemotherapeutic agent alone or in combination with
various concentrations of OC 144-093. Include appropriate controls (untreated cells, vehicle
control).

 Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the
chemotherapeutic agent (typically 48-72 hours).

e MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial
dehydrogenases will reduce MTT to purple formazan crystals.

e Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to
dissolve the formazan crystals.
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» Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the half-maximal effective concentration (ECso) of OC 144-093,
which is the concentration that restores 50% of the sensitivity of the resistant cells to the
chemotherapeutic agent.
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Workflow for MDR Reversal Assay

P-glycoprotein ATPase Activity Assay

This assay measures the effect of OC 144-093 on the ATP hydrolysis activity of P-gp, which is

essential for its drug efflux function.

Principle: P-gp is an ATPase that hydrolyzes ATP to power the transport of substrates. The rate

of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi)

released. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

General Protocol:

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp
(e.g., Sf9 insect cells).

Reaction Mixture: Prepare a reaction buffer containing ATP, magnesium ions, and an ATP
regenerating system.

Compound Addition: Add various concentrations of OC 144-093 to the reaction mixture.
Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and
sodium orthovanadate as a positive control for inhibition.

Initiate Reaction: Add the P-gp containing membrane vesicles to the reaction mixture to start
the reaction.

Incubation: Incubate at 37°C for a defined period.

Stop Reaction: Stop the reaction by adding a solution that also allows for the colorimetric
detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium
molybdate).

Color Development and Measurement: Allow color to develop and measure the absorbance
at a specific wavelength (e.g., 620 nm).
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» Data Analysis: Determine the effect of OC 144-093 on the basal and substrate-stimulated
ATPase activity of P-gp.
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Workflow for P-gp ATPase Assay
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Cytotoxicity Assay

This assay determines the intrinsic toxicity of OC 144-093 on various cell lines.

Principle: This assay is similar to the MDR reversal assay but is performed in the absence of
any chemotherapeutic agent to assess the effect of OC 144-093 alone on cell viability.

General Protocol:

o Cell Seeding: Seed a panel of cell lines (including both P-gp expressing and non-expressing
cells) in 96-well plates.

o Compound Preparation: Prepare serial dilutions of OC 144-093 in culture medium.
o Treatment: Treat the cells with various concentrations of OC 144-093.
 Incubation: Incubate the plates for a standard period (e.g., 72 hours).

o Cell Viability Measurement: Use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to
determine the percentage of viable cells.

o Data Analysis: Calculate the half-maximal inhibitory concentration (ICso), which is the
concentration of OC 144-093 that causes a 50% reduction in cell viability.

Conclusion

OC 144-093 is a well-characterized, potent, and specific inhibitor of P-glycoprotein. Its
favorable preclinical profile, including high oral bioavailability and low intrinsic cytotoxicity,
made it a promising candidate for overcoming multidrug resistance in cancer therapy. The
experimental protocols outlined in this guide provide a foundation for the continued
investigation of P-gp inhibitors and their role in drug development. The provided diagrams
illustrate the fundamental mechanism of action and the workflows for key in vitro assays. This
technical guide serves as a valuable resource for researchers in the fields of oncology,
pharmacology, and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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